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Compound Name: Methylbenactyzium Bromide

Cat. No.: B1663435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylbenactyzium bromide, also known as benactyzine methobromide, is a quaternary

ammonium compound with potent anticholinergic properties. Historically, it has been

investigated for its therapeutic potential in various conditions, primarily those involving the

parasympathetic nervous system. As a muscarinic acetylcholine receptor (mAChR) antagonist,

it exerts its effects by blocking the action of acetylcholine, a key neurotransmitter. This technical

guide provides a comprehensive review of the available literature on Methylbenactyzium
bromide, focusing on its therapeutic applications, mechanism of action, and the experimental

methodologies used to characterize its pharmacological profile.

Chemical and Physical Properties
Methylbenactyzium bromide is the N-methylated quaternary bromide salt of benactyzine. Its

chemical structure and properties are summarized in the table below.
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Property Value

IUPAC Name
2-(diethylamino)ethyl 2-hydroxy-2,2-

diphenylacetate;methyl bromide

Synonyms
Benactyzine Methobromide, Methylbenactyzium

Bromide

CAS Number 3166-62-9

Molecular Formula C₂₁H₂₈BrNO₃

Molecular Weight 422.36 g/mol

Appearance White to off-white solid

Solubility Soluble in water

Mechanism of Action
Methylbenactyzium bromide is a competitive antagonist of muscarinic acetylcholine

receptors, with a reported selectivity for the M1 and M3 subtypes.[1] These receptors are G-

protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.

Muscarinic M1 and M3 Receptor Signaling Pathway
The M1 and M3 muscarinic receptors are coupled to Gq/11 proteins. Upon activation by

acetylcholine, a conformational change in the receptor activates the Gq protein, which in turn

activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium

(Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC),

which then phosphorylates various downstream targets, leading to a cellular response.

Methylbenactyzium bromide competitively blocks the initial binding of acetylcholine to the M1

and M3 receptors, thereby inhibiting this entire signaling cascade.
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Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

Therapeutic Applications
The primary therapeutic applications of Methylbenactyzium bromide have historically

revolved around its ability to reduce smooth muscle spasms and secretions.

Peptic Ulcer Disease
In the mid-20th century, prior to the advent of H₂-receptor antagonists and proton pump

inhibitors, anticholinergic agents were a cornerstone of peptic ulcer therapy.[2][3][4] The

rationale for their use was to reduce gastric acid secretion and motility, thereby promoting ulcer

healing. While specific clinical trial data for Methylbenactyzium bromide is scarce in modern

databases, the therapeutic efficacy of anticholinergics as a class in this era is documented in

numerous reviews.[5][6]

Table 1: Representative Clinical Outcomes for Anticholinergic Therapy in Peptic Ulcer Disease

(Mid-20th Century)
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Parameter Observation Reference

Gastric Acid Secretion
Moderate reduction in basal

and nocturnal acid output.
[3]

Gastric Motility
Delayed gastric emptying and

reduced gastrointestinal tone.
[6]

Symptom Relief
Often reported improvement in

epigastric pain.
[5]

Ulcer Healing
Variable, often used in

conjunction with antacids.
[2][7]

Note: This table represents a summary of the general findings for anticholinergic drugs in the

treatment of peptic ulcer disease during the mid-20th century. Specific quantitative data for

Methylbenactyzium bromide is not readily available in contemporary literature.

Gastrointestinal Spasms
Due to its antispasmodic effects on smooth muscle, Methylbenactyzium bromide was also

employed in the management of gastrointestinal spasms and hypermotility.

Other Potential Applications
The tertiary amine analog of Methylbenactyzium bromide, benactyzine, was investigated for

the treatment of anxiety and depression in the 1950s and 1960s.[1][8][9] However, as a

quaternary ammonium compound, Methylbenactyzium bromide has limited ability to cross

the blood-brain barrier, and therefore its central nervous system effects are expected to be

minimal.

Experimental Protocols
Synthesis of Methylbenactyzium Bromide
A general two-step synthesis for quaternary ammonium esters of benzilic acid involves

esterification followed by quaternization.
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Caption: General Synthesis Workflow for Methylbenactyzium Bromide.

Step 1: Esterification of Benzilic Acid with N,N-diethylaminoethanol

Benzilic acid and a suitable activating agent (e.g., thionyl chloride or a carbodiimide) are

reacted in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

N,N-diethylaminoethanol is added to the activated benzilic acid, and the mixture is stirred,

often at elevated temperatures, to facilitate the formation of the ester, benactyzine.

The reaction is monitored by thin-layer chromatography (TLC) for completion.

Upon completion, the reaction mixture is worked up by washing with aqueous base (e.g.,

sodium bicarbonate solution) and brine. The organic layer is dried over an anhydrous salt

(e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield

crude benactyzine.

The crude product can be purified by column chromatography or recrystallization.

Step 2: Quaternization of Benactyzine with Methyl Bromide

Benactyzine is dissolved in a suitable solvent (e.g., acetone or acetonitrile).

Methyl bromide is added to the solution. The reaction is typically carried out at room

temperature or with gentle heating.

The quaternary ammonium salt, Methylbenactyzium bromide, being ionic, often

precipitates from the organic solvent.
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The reaction progress can be monitored by the disappearance of the benactyzine spot on

TLC.

The precipitated product is collected by filtration, washed with a cold solvent to remove any

unreacted starting materials, and dried under vacuum.

In Vitro Pharmacology: Muscarinic Receptor Binding
Assay
Radioligand binding assays are the standard method for determining the affinity of a compound

for a specific receptor.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of Methylbenactyzium bromide for M1

and M3 muscarinic receptors.

Materials:

Cell membranes expressing human M1 or M3 muscarinic receptors.

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

Non-specific binding control: Atropine (high concentration).

Test compound: Methylbenactyzium bromide at various concentrations.

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Prepare a series of dilutions of Methylbenactyzium bromide.

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically

near its Kd value), and either buffer (for total binding), a high concentration of atropine (for

non-specific binding), or varying concentrations of Methylbenactyzium bromide.
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Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the concentration of

Methylbenactyzium bromide.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of Methylbenactyzium bromide that inhibits 50% of the specific binding of

the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Caption: Workflow for a Radioligand Binding Assay.

Conclusion
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Methylbenactyzium bromide is a quaternary ammonium anticholinergic agent that has

historically been used for its ability to reduce gastrointestinal motility and secretion, particularly

in the context of peptic ulcer disease. Its mechanism of action is the competitive antagonism of

M1 and M3 muscarinic acetylcholine receptors. While detailed quantitative data from modern

clinical trials are lacking, historical literature and an understanding of its pharmacological class

provide insight into its therapeutic rationale and applications. The experimental protocols for its

synthesis and in vitro characterization are well-established for this class of compounds. Further

research into historical medical archives may be necessary to uncover more specific clinical

efficacy data for this particular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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